molecular formula C9H10N2O2 B2387288 5,6,7,8-Tetrahydroquinazoline-4-carboxylic acid CAS No. 1083216-72-1

5,6,7,8-Tetrahydroquinazoline-4-carboxylic acid

Cat. No.: B2387288
CAS No.: 1083216-72-1
M. Wt: 178.191
InChI Key: PDRWMGAYENUEFR-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydroquinazoline-4-carboxylic acid is a heterocyclic compound that belongs to the quinazoline family This compound is characterized by a fused bicyclic structure consisting of a benzene ring and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydroquinazoline-4-carboxylic acid typically involves the condensation of 2-oxocyclohexylglyoxylic acid with guanidine carbonate and urea. This reaction yields 2-amino-5,6,7,8-tetrahydroquinazoline-4-carboxylic acid . Another method involves the reaction of α-aminoamidines with bis-benzylidene cyclohexanones under mild conditions, resulting in high yields and easy workup .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydroquinazoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinazoline derivatives.

    Reduction: Dihydro-quinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives with different functional groups.

Scientific Research Applications

5,6,7,8-Tetrahydroquinazoline-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydroquinazoline-4-carboxylic acid involves its interaction with specific molecular targets. Molecular docking studies have shown that the compound binds to enzymes such as dihydrofolate reductase, pantothenate kinase, and FAD-containing oxidoreductase DprE1 in Mycobacterium tuberculosis . This binding inhibits the activity of these enzymes, thereby exerting its antitubercular effects. Additionally, the compound has shown inhibition activity against β-glucosidase, suggesting potential antidiabetic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6,7,8-Tetrahydroquinazoline-4-carboxylic acid is unique due to its specific structural features and the ability to undergo various chemical reactions, making it a versatile building block in synthetic organic chemistry.

Properties

IUPAC Name

5,6,7,8-tetrahydroquinazoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c12-9(13)8-6-3-1-2-4-7(6)10-5-11-8/h5H,1-4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDRWMGAYENUEFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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